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molecular formula C11H9N3O2 B8504347 1-(2-cyanoethyl)-1H-benzoimidazole-5-carboxylic acid

1-(2-cyanoethyl)-1H-benzoimidazole-5-carboxylic acid

Cat. No. B8504347
M. Wt: 215.21 g/mol
InChI Key: NHAMTRUSHSKYSG-UHFFFAOYSA-N
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Patent
US08053431B2

Procedure details

To a solution of 1-(2-cyanoethyl)-1H-benzimidazole-5-carboxylic acid methyl ester (4.0 g, 17.4 mmol) in THF (30 mL) was added LiOH (1.67 g, 69.79 mmol) in water (8 mL) followed by MeOH (2 mL). Stirring continued at the ambient temperature for 1 h. It was then concentrated and acidified with 2N HCl. The solids formed were filtered and dried which afforded 1-(2-cyanoethyl)-1H-benzoimidazole-5-carboxylic acid (3.5 g, 95%). 1H NMR (300 MHz, DMSO-d6) δ 3.1 (t, 2H), 4.6 (t, 2H), 7.8 (d, 1H), 7.9 (dd, 1H), 8.25 (d, 1H), 8.42 (s, 1H)
Name
1-(2-cyanoethyl)-1H-benzimidazole-5-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:17]=[CH:16][C:8]2[N:9]([CH2:12][CH2:13][C:14]#[N:15])[CH:10]=[N:11][C:7]=2[CH:6]=1)=[O:4].[Li+].[OH-].CO>C1COCC1.O>[C:14]([CH2:13][CH2:12][N:9]1[C:8]2[CH:16]=[CH:17][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]=2[N:11]=[CH:10]1)#[N:15] |f:1.2|

Inputs

Step One
Name
1-(2-cyanoethyl)-1H-benzimidazole-5-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(N(C=N2)CCC#N)C=C1
Name
Quantity
1.67 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated
CUSTOM
Type
CUSTOM
Details
The solids formed
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CCN1C=NC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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